N-Docosanoyl-Sphingosylphosphorylcholine: Structural Dynamics, Biological Signaling, and Formulation Protocols
N-Docosanoyl-Sphingosylphosphorylcholine: Structural Dynamics, Biological Signaling, and Formulation Protocols
This guide provides an in-depth technical analysis of N-docosanoyl-sphingosylphosphorylcholine (C22:0 Sphingomyelin), a critical lipid species in membrane biology and drug delivery.[1]
Executive Summary
N-docosanoyl-sphingosylphosphorylcholine (C22:0 SM; SM d18:1/22:0) is a very long-chain fatty acid (VLCFA) sphingomyelin species.[1] Unlike its shorter counterparts (e.g., C16:0 SM), C22:0 SM exhibits unique phase behavior characterized by interdigitation —a phenomenon where the long acyl chain penetrates the opposing membrane leaflet.[2] This property is pivotal in coupling the outer and inner membrane leaflets, thereby regulating signal transduction pathways associated with apoptosis and metabolic disorders (e.g., hepatic steatosis). In drug development, C22:0 SM is increasingly utilized in liposomal formulations to enhance bilayer stability and prolong the retention of hydrophilic chemotherapeutics.
Molecular Architecture & Physicochemical Properties
Chemical Identity[1][3][4]
-
IUPAC Name: N-docosanoyl-D-erythro-sphingosylphosphorylcholine[1][3]
-
Molecular Formula: C45H91N2O6P[3]
-
Molecular Weight: 787.2 g/mol
-
Lipid Maps ID: LMSD: LM_SP0301
Structural Components
The molecule consists of three distinct functional domains:
-
Hydrophilic Headgroup: Phosphocholine (zwitterionic).[1]
-
Interfacial Backbone: Sphingosine (d18:1) providing the amide linkage and the 3-OH group for hydrogen bonding.
-
Hydrophobic Tail: A saturated docosanoic acid (Behenic acid, C22:[1]0) chain.[1][7][8]
Phase Behavior and Interdigitation
The length mismatch between the sphingosine base (18 carbons) and the N-acyl chain (22 carbons) is the defining physical characteristic of C22:0 SM.
-
Phase Transition Temperature (Tm): ~46–48°C.[1]
-
Note: While Tm typically increases with chain length, the mismatch in C22:0 and C24:0 SMs leads to a "leveling off" effect compared to PC lipids.
-
-
Packing Parameter: > 0.5 (Truncated Cone/Cylinder).
-
Membrane Mechanics: The C22:0 chain extends beyond the hydrophobic midplane of the bilayer, interdigitating with the acyl chains of the opposing leaflet. This leaflet coupling increases membrane viscosity and creates highly stable lipid raft domains (Liquid-ordered phase,
).[1]
Visualization: Structural Hydrophobicity & Interdigitation
Figure 1: Structural schematic of C22:0 SM highlighting the extension of the C22:0 acyl chain across the bilayer midplane, facilitating interleaflet coupling.
Biological Significance & Signaling[1][10][11]
Lipid Rafts and Leaflet Coupling
C22:0 SM is a major component of "lipid rafts" (detergent-resistant membranes).[1] Its interdigitation is a primary mechanism for transmitting signals from the outer leaflet (where SM resides) to the inner leaflet (cytosolic side).
-
Mechanism: The protruding C22 tail interacts with inner leaflet lipids (e.g., Phosphatidylserine), creating trans-bilayer nanodomains.[1]
-
Function: This alignment clusters receptor proteins (e.g., Insulin Receptor, Fas Receptor) and facilitates efficient signal transduction.
Pathological Biomarker
-
Hepatic Steatosis (HCV): Elevated plasma levels of C22:0 SM are significantly correlated with the severity of hepatic steatosis in patients with chronic Hepatitis C infection. It serves as a biomarker for lipid metabolic dysregulation in the liver.
-
Metabolic Syndrome: High levels of circulating VLCFA-SMs (C22:0, C24:[1][9]0) are associated with insulin resistance and increased cardiovascular risk, distinguishing them from shorter-chain SMs (C16:[1]0) which may have different associations.
Application in Drug Delivery (Liposomes)
C22:0 SM is superior to egg-SM or C16:0 SM for formulating "rigid" liposomes intended for the delivery of hydrophilic drugs (e.g., Doxorubicin, Vinorelbine).[1]
Formulation Advantages
| Property | Effect of C22:0 SM (vs. Egg SM) | Benefit |
| Bilayer Thickness | Increased (~5–6 nm) | Reduces permeability to small molecules.[1] |
| Transition Temp (Tm) | Higher (~47°C) | Remains solid/ordered at body temp (37°C).[1] |
| Hydrolysis Resistance | High | Resists rapid degradation by serum sphingomyelinases.[1] |
| Drug Retention | Enhanced | Prevents leakage of encapsulated cargo during circulation. |
Experimental Protocols
Protocol A: Preparation of C22:0 SM/Cholesterol Liposomes
Objective: Create stable, unilamellar vesicles (LUVs) for drug encapsulation.
Reagents:
-
C22:0 Sphingomyelin (Powder, >98% purity).[1]
-
Cholesterol (Recrystallized).[1]
-
Chloroform/Methanol (2:1 v/v).[1]
-
Hydration Buffer (e.g., HBS: 20mM HEPES, 150mM NaCl, pH 7.4).[1]
Workflow:
-
Dissolution: Dissolve C22:0 SM and Cholesterol (molar ratio 55:45) in Chloroform/Methanol (2:1) in a round-bottom flask.
-
Why: High cholesterol content is required to eliminate gel-phase packing defects and ensure a liquid-ordered phase.[1]
-
-
Drying: Evaporate solvent under nitrogen stream, then vacuum desiccate for >4 hours.
-
Critical: Complete solvent removal is essential to prevent bilayer destabilization.[1]
-
-
Hydration: Add pre-warmed Hydration Buffer (60°C).[1] Vortex vigorously for 30 mins at 60°C.
-
Why 60°C? You must exceed the Tm of C22:0 SM (~47°C) to ensure the lipids are fluid enough to form vesicles.
-
-
Freeze-Thaw: Subject the suspension to 5 cycles of freezing (liquid N2) and thawing (60°C water bath).
-
Why: This equilibrates the solute distribution and creates large unilamellar vesicles (LUVs).
-
-
Extrusion: Pass the suspension 11 times through a 100 nm polycarbonate filter using a heated extruder (set to 60°C).
Visualization: Liposome Extrusion Workflow
Figure 2: Workflow for generating C22:0 SM liposomes. Temperature control (>Tm) is critical during hydration and extrusion steps.
Protocol B: LC-MS/MS Quantification of C22:0 SM
Objective: Quantify C22:0 SM in biological plasma or tissue samples.[1]
Methodology:
-
Extraction: Modified Bligh & Dyer method.
-
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).[1]
-
Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.
-
-
Mass Spectrometry (MS):
References
-
Li, J.F., et al. (2014).[1] "Elevated plasma sphingomyelin (d18:1/22:0) is closely related to hepatic steatosis in patients with chronic hepatitis C virus infection."[1] European Journal of Clinical Microbiology & Infectious Diseases.
-
Slotte, J.P. (2013).[1] "Biological functions of sphingomyelins." Progress in Lipid Research.
-
Kinoshita, M., et al. (2022).[1][6] "Impact of sphingomyelin acyl chain heterogeneity upon properties of raft-like membranes." Biochimica et Biophysica Acta (BBA) - Biomembranes.
-
Cayman Chemical. "C22 Sphingomyelin (d18:1/22:[1]0) Product Information."
-
Avanti Polar Lipids. "Phase Transition Temperatures for Glycerophospholipids and Sphingolipids."
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Ordered Raft Domains Induced by Outer Leaflet Sphingomyelin in Cholesterol-Rich Asymmetric Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. metabolomicscentre.ca [metabolomicscentre.ca]
- 5. proteincentre.com [proteincentre.com]
- 6. Impact of sphingomyelin acyl chain heterogeneity upon properties of raft-like membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LIPID MAPS [lipidmaps.org]
- 8. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 9. The Dark Side of Sphingolipids: Searching for Potential Cardiovascular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
